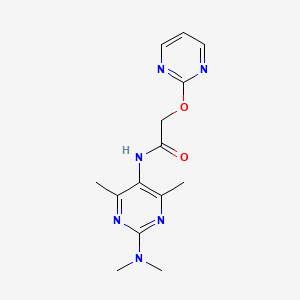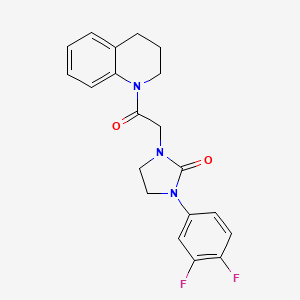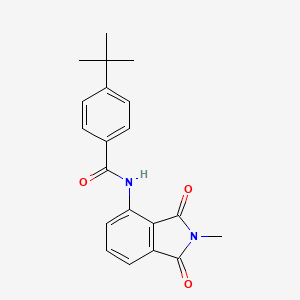![molecular formula C21H24N4OS B2886627 2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-butylacetamide CAS No. 688354-53-2](/img/structure/B2886627.png)
2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-butylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Quinazoline synthesis involves a variety of methods, including the use of molecular iodine to catalyze a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines . Other methods include the use of oxygen as an oxidant combined with transition-metal-, additive- and solvent-free conditions . There are also methods involving the use of readily available Co (OAc)2·4 H2O to catalyze convenient and efficient dehydrogenative cyclizations .Scientific Research Applications
Antiviral Properties
Research has shown that novel 2,3-disubstituted quinazolin-4(3H)-ones demonstrate significant antiviral activities against a range of viruses including influenza A and several biodefense pathogens. The compounds were synthesized using microwave-assisted techniques and exhibited inhibitory effects against viruses by blocking their replication in cell culture, highlighting their potential as antiviral agents (Selvam et al., 2007).
Anti-inflammatory and Anti-ulcerogenic Effects
Some quinazoline derivatives have been studied for their anti-inflammatory and anti-ulcerogenic properties. Notably, novel quinazoline and acetamide derivatives were found to exhibit curative activity against acetic acid-induced ulcer models, showcasing significant curative ratios and effectiveness in reducing ulcer parameters. These findings suggest the potential of quinazoline derivatives in treating peptic ulcers and ulcerative colitis with minimal side effects on liver and kidney functions (Alasmary et al., 2017).
Antibacterial and Antifungal Activities
Quinazolin-4(3H)-ones bearing sulfonamide groups have been synthesized and evaluated for their antimicrobial potential. Studies reveal that these compounds possess remarkable antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria, as well as against Candida albicans and other fungi. The structure-activity relationship analysis suggests the importance of the sulfonamide moiety in enhancing bioactivity, indicating these compounds' relevance in developing new antimicrobial agents (Patel et al., 2010).
Anticancer Potential
Quinazoline derivatives have also been explored for their anticancer activities. Synthesis and evaluation of various quinazoline analogs have demonstrated their potential in inhibiting the growth of cancer cells. Molecular docking studies and cytotoxicity assays reveal that certain quinazoline compounds exhibit high affinity towards cancer cell lines, suggesting their potential role as lead compounds in anticancer drug development. The detailed mechanism of action often involves the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival (Geesi, 2020).
DNA Interaction and Photodynamic Therapy Applications
Quinazolinones have been identified for their photo-active properties towards DNA under certain UV irradiations, suggesting their applications in photo-chemotherapy or photodynamic therapy. Molecular docking studies indicate satisfactory binding to DNA, which correlates with their photo-activity. This property is critical for designing compounds that can be activated by light to exert therapeutic effects, offering a novel approach for treating diseases with minimized side effects (Mikra et al., 2022).
Mechanism of Action
Target of Action
The primary targets of 2-((4-(benzylamino)quinazolin-2-yl)thio)-N-butylacetamide are acetyl and butyrylcholinesterase (AChE and BuChE) enzymes . These enzymes play a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition, in the synaptic cleft.
Mode of Action
This compound interacts with its targets by inhibiting the action of AChE and BuChE enzymes . By inhibiting these enzymes, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft. This leads to enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine.
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the action of AChE and BuChE enzymes . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound also exhibits antioxidant properties , which can help in reducing oxidative stress, a factor implicated in various neurodegenerative diseases.
Result of Action
The inhibition of AChE and BuChE enzymes by this compound leads to an increase in acetylcholine levels, enhancing cholinergic transmission . This can help improve memory and cognition in conditions like Alzheimer’s disease. Additionally, the compound’s antioxidant properties can help reduce oxidative stress .
properties
IUPAC Name |
2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-2-3-13-22-19(26)15-27-21-24-18-12-8-7-11-17(18)20(25-21)23-14-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWJTKZJUASKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-butylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

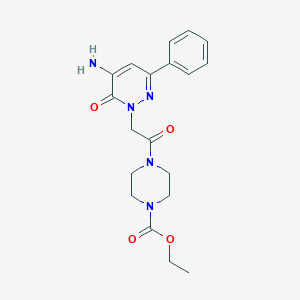
![2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2886545.png)


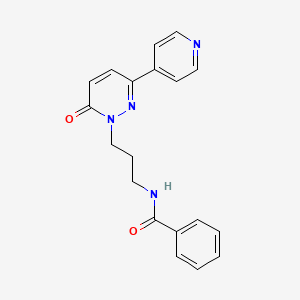
![N-(2-chlorophenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2886550.png)
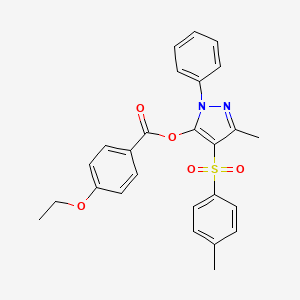


![1-[(2,6-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2886559.png)

